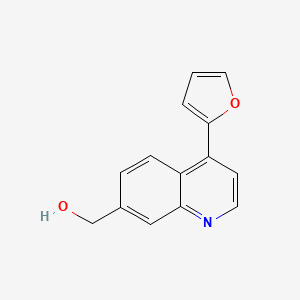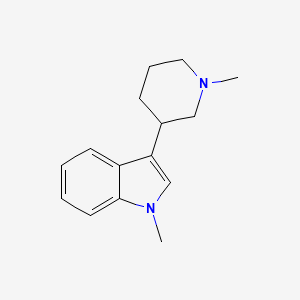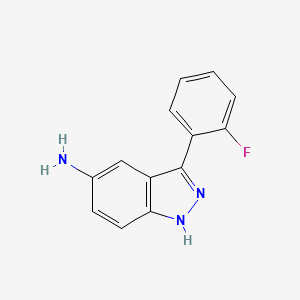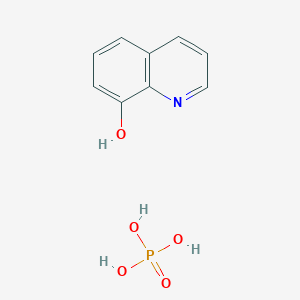
3-(2,3-Dihydro-1H-indol-5-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Indolin-5-yl)benzaldehyde is an organic compound that features an indole moiety fused to a benzaldehyde group. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzaldehyde group adds to the compound’s reactivity, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Indolin-5-yl)benzaldehyde typically involves the condensation of indole derivatives with benzaldehyde under acidic or basic conditions. One common method is the Vilsmeier-Haack reaction, where indole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group at the desired position.
Industrial Production Methods: Industrial production of 3-(Indolin-5-yl)benzaldehyde may involve multi-step processes starting from readily available precursors. The process often includes steps like nitration, reduction, and cyclization to form the indole ring, followed by formylation to introduce the benzaldehyde group.
Types of Reactions:
Oxidation: 3-(Indolin-5-yl)benzaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: 3-(Indolin-5-yl)benzoic acid.
Reduction: 3-(Indolin-5-yl)benzyl alcohol.
Substitution: 3-(5-Bromoindolin-5-yl)benzaldehyde.
Applications De Recherche Scientifique
3-(Indolin-5-yl)benzaldehyde has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Indolin-5-yl)benzaldehyde involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The benzaldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Indole-3-carboxaldehyde: Similar structure but with the formyl group at a different position.
3-(Indol-3-yl)propionaldehyde: Contains a propionaldehyde group instead of a benzaldehyde group.
5-Bromoindole-3-carboxaldehyde: A halogenated derivative with different reactivity.
Uniqueness: 3-(Indolin-5-yl)benzaldehyde is unique due to the specific positioning of the benzaldehyde group on the indole ring, which imparts distinct reactivity and biological properties
Propriétés
Numéro CAS |
893738-96-0 |
|---|---|
Formule moléculaire |
C15H13NO |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-(2,3-dihydro-1H-indol-5-yl)benzaldehyde |
InChI |
InChI=1S/C15H13NO/c17-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-16-15/h1-5,8-10,16H,6-7H2 |
Clé InChI |
BDTKLXXSSAJGTE-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)





![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)





